molecular formula C16H22N2O2 B8113348 Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate

Cat. No.: B8113348
M. Wt: 274.36 g/mol
InChI Key: WWBNZJPZPBWDQT-GASCZTMLSA-N
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Description

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate (referred to hereafter as the target compound) is a heterocyclic organic compound featuring a fused pyrroloazepine core with a benzyl carboxylate substituent. The compound is primarily used in research and development, as indicated by its availability through specialized chemical suppliers (e.g., Catalog ID WX112092, priced at $971.18/g) .

Key structural attributes include:

  • A seven-membered azepine ring fused to a five-membered pyrrolidine ring.
  • A benzyl ester group at the 6-position, which may influence solubility and metabolic stability.

Properties

IUPAC Name

benzyl (3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNZJPZPBWDQT-GASCZTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide-Based Cyclization

A validated approach involves epoxidation of a precursor alkene followed by ring-opening with a benzylamine nucleophile. For example, General Procedure 3 (GP3) from details the use of meta-chloroperbenzoic acid (m-CPBA) and Na2HPO4 in benzene to generate epoxides, which are subsequently treated with benzylamine in acetonitrile under LiClO4 catalysis.

Example Protocol :

  • Epoxidation : A solution of alkene (49.5 mmol) in benzene (500 mL) is treated with m-CPBA (60 mmol) and Na2HPO4 (296 mmol) at 25°C for 3 h.

  • Ring-opening : The epoxide is reacted with benzylamine (2 eq) and LiClO4 (1.5 eq) in CH3CN at 45°C for 24 h, yielding a trans-aminodiol intermediate.

  • Cyclization : Acidic workup induces intramolecular nucleophilic attack, forming the pyrroloazepine ring.

Key Data :

ParameterValueSource
Epoxidation yield85–92%
Ring-opening yield50–65%
Cyclization efficiencypH-dependent (optimal at pH 5)

CeCl3-Mediated Alkynylation and Cyclization

General Procedure 1 (GP1) in demonstrates the use of CeCl3 to mediate the addition of lithiated phenylacetylene to ketones, forming propargyl alcohols. While this method primarily generates linear products, adaptation to cyclic ketones could enable azepine formation via alkyne cyclization.

Modified Protocol :

  • Alkynylation : A cyclic ketone (0.10 mol) is treated with phenylacetylene (1.6 eq) and CeCl3 (0.81 eq) in THF at −78°C for 1.5 h.

  • Hydrogenation : The alkyne is hydrogenated to a cis-alkane using Lindlar’s catalyst.

  • Oxidative cyclization : MnO2-mediated oxidation forms the azepine ring.

Limitations :

  • Low diastereoselectivity in alkyne addition (∼60:40 cis:trans).

  • Requires post-cyclization purification via silica gel chromatography (hexane:DCM:EtOAc 10:1:1).

ParameterValueSource
CDI stoichiometry1.5 eq
Reaction temperature50°C
Isolated yield70–78%

Early-Stage Ester Protection

Incorporating the benzyl ester prior to cyclization avoids handling sensitive amines. General Procedure 4 (GP4) in employs tert-butyl carbamate (Boc) protection, which could be replaced with a benzyl ester group.

Adapted Steps :

  • Esterification : A secondary alcohol is converted to the benzyl ester using DCC/DMAP in DCM.

  • Cyclization : The ester-protected amine undergoes thermal cyclization in toluene at 110°C.

Advantages :

  • Simplified purification (non-polar ester improves silica gel retention).

  • Compatible with Grignard or organozinc additions for ring expansion.

Stereochemical Control Strategies

Epoxide Ring-Opening Dynamics

The stereochemical outcome of epoxide ring-opening is highly dependent on the nucleophile’s approach. Benzylamine preferentially attacks the less hindered epoxide carbon, leading to cis-diols when the starting epoxide is trans-configured.

Case Study :

  • trans-Epoxide : Ring-opening yields 85% cis-aminodiol.

  • cis-Epoxide : Leads to trans-products (undesired).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane:DCM:EtOAc (10:1:1) resolves diastereomers effectively, as demonstrated in. The benzyl ester’s hydrophobicity increases retention factor (Rf) to ∼0.45 under these conditions.

Spectroscopic Data

Critical NMR Signals :

  • Azepine protons : δ 1.40–1.58 ppm (m, cyclohexane-like CH2).

  • Benzyl ester : δ 5.15 ppm (s, OCH2Ph).

  • Carboxylate carbonyl : 1720 cm⁻¹ (FTIR).

Scalability and Industrial Considerations

Batch sizes in and range from 1–50 mmol, with yields averaging 50–70%. Key scalability challenges include:

  • Low-temperature steps : CeCl3-mediated reactions at −78°C require specialized equipment.

  • Pd-catalyzed couplings : Costly catalysts necessitate efficient recycling.

Emerging Methodologies

Flow Chemistry Adaptations

Continuous flow systems could enhance epoxidation and cyclization steps by improving heat transfer and reaction homogeneity .

Chemical Reactions Analysis

Types of Reactions: Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate has been investigated for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological targets effectively.

Antidepressant Activity

Research indicates that derivatives of octahydropyrrolo compounds exhibit antidepressant properties. The compound's ability to modulate neurotransmitter levels makes it a candidate for further investigation in treating depression and anxiety disorders.

Case Study:
A study focused on the synthesis of various octahydropyrrolo derivatives found that certain modifications enhanced their affinity for serotonin receptors, suggesting a pathway for developing new antidepressants based on this structure .

Neurological Applications

The compound has also shown promise in neurological research, particularly regarding neuroprotective effects.

Neuroprotection

This compound has been linked to neuroprotective mechanisms that could benefit conditions like Alzheimer's disease.

Data Table: Neuroprotective Effects of Related Compounds

Compound NameMechanism of ActionReference
Compound AInhibition of oxidative stress
Compound BModulation of neuroinflammation
This compoundPotential modulation of neurotransmitter systems

Synthesis and Derivatives

The synthesis of this compound involves complex chemical processes that can yield various derivatives with altered biological activity.

Synthetic Pathways

Several synthetic routes have been explored to create derivatives with improved pharmacological profiles. These pathways often involve modifying the benzyl group or the carboxylate moiety to enhance solubility and bioavailability.

Example Synthesis Route:

  • Start with a precursor compound.
  • Apply a series of reactions including cyclization and functional group modifications.
  • Isolate and purify the final product through crystallization or chromatography.

Mechanism of Action

The mechanism by which Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Key Insights :

  • The target compound’s pyrroloazepine core distinguishes it from quinazolinone (6) or furopyridine (8) analogs, likely altering solubility and hydrogen-bonding capacity.
  • The benzyl ester group is conserved in compounds 4 and 8, suggesting shared synthetic utility in carboxylate protection.

Pharmacologically Active Analogs ()

The adenosine A1 receptor modulators VCP333 and VCP102 provide functional comparisons:

Compound Name Structure vs. Target Compound Pharmacological Profile
VCP333 (tert-butyl 2-amino-3-(4-chlorobenzoyl)-7,8-dihydro-4H-thieno[2,3-d]azepine-6(5H)-carboxylate) Thienoazepine core; tert-butyl ester; 4-chlorobenzoyl group Potentiates adenosine A1 receptor; cardioprotective in ischemia-reperfusion models
VCP102 (structure undisclosed) Partial adenosine A1 agonist (presumed thiophene core) Cardioprotective efficacy in murine hearts

Key Insights :

  • VCP333’s thienoazepine core (vs. pyrroloazepine in the target compound) may enhance metabolic stability due to sulfur’s electronegativity.
  • The tert-butyl ester in VCP333 could improve lipophilicity and blood-brain barrier penetration compared to the benzyl ester in the target compound.

Commercial Analogs ()

Related products from the same supplier highlight structural diversity:

Catalog ID Compound Name Core Structure Differences Potential Applications
SY126771 Benzyl 5-Azaspiro[2.5]Octane-5-Carboxylate Spirocyclic azaspirooctane Conformational rigidity studies
SY126772 Benzyl octahydro-1,6-naphthyridine-1(2H)-carboxylate Naphthyridine core (two fused pyridine rings) Metal coordination chemistry
SY126773 Benzyl 4-Cyanopiperazine-1-Carboxylate Piperazine with cyano group Peptidomimetic drug design

Key Insights :

  • The target compound’s fused pyrroloazepine core offers a distinct conformational profile compared to spirocyclic (SY126771) or naphthyridine (SY126772) systems.
  • Functional groups like the cyan substituent in SY126773 may confer divergent reactivity (e.g., nucleophilic vs. electrophilic sites).

Biological Activity

Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate, a bicyclic compound with a unique nitrogen-containing structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H23ClN2O2C_{16}H_{23}ClN_{2}O_{2} and a molecular weight of 310.82 g/mol. Its structure features a bicyclic arrangement that includes a pyrrolo[3,4-d]azepine moiety, which is significant for its biological activity. The presence of the benzyl group enhances solubility and pharmacological properties, making it a candidate for drug development .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures to this compound may exhibit neuroprotective effects . This activity is particularly relevant in the context of neurological disorders such as Parkinson's and Alzheimer's diseases. The compound's potential to influence neurotransmitter systems—specifically dopamine and serotonin pathways—positions it as a candidate for further research into therapeutic applications.

Initial findings indicate that this compound may interact with specific receptors in the central nervous system (CNS). These interactions could modulate neurotransmitter release or receptor activation. Techniques such as molecular docking and binding assays are being employed to elucidate its mechanisms of action and therapeutic potential .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar bicyclic nitrogen-containing compounds. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
Octahydro-1H-pyrrolo[3,4-c]pyridineC₈H₁₃NLacks carboxylate functionality; simpler structure
1-Azabicyclo[2.2.2]octaneC₈H₁₃NMore rigid structure; different nitrogen positioning
1-MethylpyrrolidineC₅H₁₁NSmaller ring size; lacks bicyclic nature

This comparison highlights the unique structural features of this compound that may confer distinct pharmacological properties compared to its analogs.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and apoptotic effects of related pyrrole derivatives. For example, a series of novel pyrroles exhibited promising antiproliferative activity against various cancer cell lines. The results indicated that certain structural modifications could enhance biological activity, suggesting potential pathways for the development of new therapeutic agents based on the octahydropyrrolo structure .

Docking Studies

Docking studies have confirmed that pyrrole derivatives can bind effectively to target enzymes involved in cancer progression. These findings align with biological assay results that demonstrate anticancer activity in specific cell lines. Such studies are critical for understanding how modifications to the octahydropyrrolo structure can impact binding affinity and biological efficacy .

Q & A

Q. What are the recommended synthetic routes for Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate, and what critical steps ensure high yield?

Methodological Answer: A robust synthetic route involves palladium-catalyzed coupling and acid-mediated deprotection. Key steps include:

  • Step 1 : React (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) using Pd(OAc)₂ to introduce substituents while preserving stereochemistry .
  • Step 2 : Deprotect intermediates with HCl to generate free amines, ensuring complete removal of tert-butyl groups .
  • Step 3 : Couple intermediates with carboxylate derivatives (e.g., methyl pyrimidine-4-carboxylate) using i-Pr₂NEt in DMF, optimizing temperature (80–100°C) for regioselectivity .

Q. Critical Parameters for Yield Optimization :

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5–10 mol% Pd(OAc)₂Avoids side reactions
Reaction Time12–24 hours (Step 1)Ensures completion
SolventDMF or THFEnhances solubility

Q. What safety protocols are essential for handling this compound in academic laboratories?

Methodological Answer: Based on structural analogs (e.g., 6-Benzyl-octahydropyrrolo[3,4-b]pyridine):

  • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
  • Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency contacts should be posted (e.g., +86-21-61629022) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermodynamic stability of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections to model electron correlation accurately .
  • Validation : Compare computed atomization energies (±2.4 kcal/mol error tolerance) and ionization potentials with experimental data to refine parameters .
  • Workflow :
    • Optimize geometry at B3LYP/6-31G* level.
    • Calculate vibrational frequencies to confirm minima.
    • Perform single-point energy calculations with larger basis sets (e.g., cc-pVTZ).

Case Study : For similar bicyclic amines, DFT predicted stability trends matched experimental decomposition thresholds (>150°C) .

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

Methodological Answer: Discrepancies often arise from stereochemical sensitivity or solvent effects. A systematic approach includes:

  • Controlled Experiments : Compare reactions in polar aprotic (DMF) vs. protic (MeOH) solvents to assess nucleophilicity effects.
  • Stereochemical Monitoring : Use chiral HPLC or NOESY NMR to confirm configuration retention post-reaction .
  • Computational Validation : Model transition states with DFT to identify steric/electronic barriers in cis vs. trans configurations .

Example : In Pd-catalyzed couplings, DMF increased regioselectivity (>90%) compared to THF (70%) due to better ligand coordination .

Q. What strategies enhance stereochemical control during synthesis of the cis-configured benzyl substituent?

Methodological Answer:

  • Catalyst Design : Use chiral Pd catalysts (e.g., Josiphos ligands) to enforce cis geometry during aryl coupling .
  • Solvent Effects : Non-polar solvents (toluene) reduce conformational flexibility, favoring cis isomer formation.
  • Kinetic Trapping : Quench reactions at early stages (monitored via TLC) to isolate kinetic cis products before equilibration.

Q. How can researchers validate the purity and configuration of synthesized batches?

Methodological Answer:

  • Analytical Techniques :
    • HPLC-MS : Quantify purity (>98%) and detect trace isomers.
    • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
    • VT-NMR : Variable-temperature NMR identifies dynamic effects masking stereochemical impurities.

Case Study : For a related octahydropyrroloazepine, VT-NMR at –40°C resolved overlapping diastereomer signals .

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